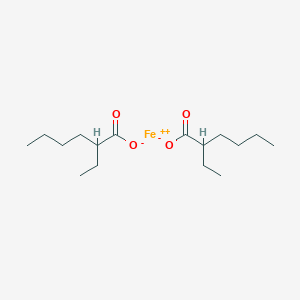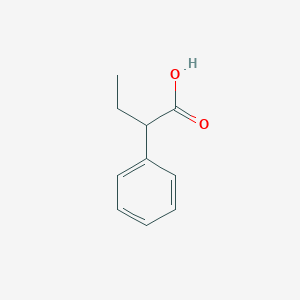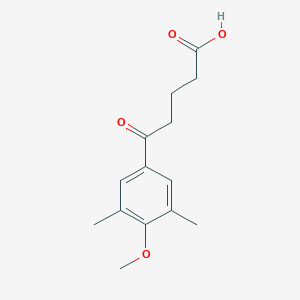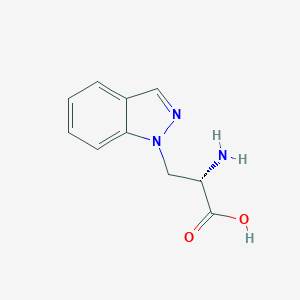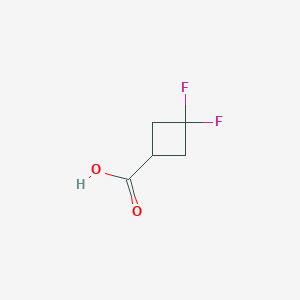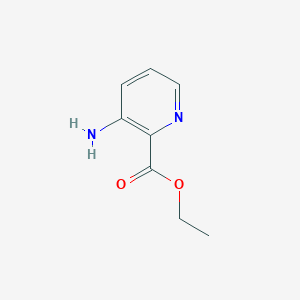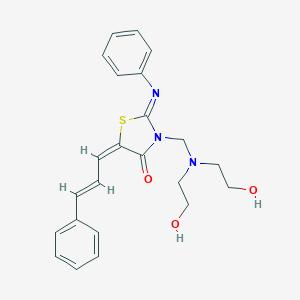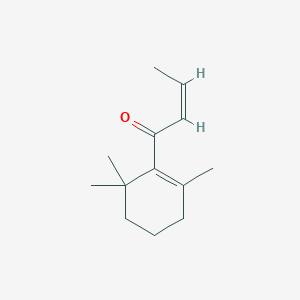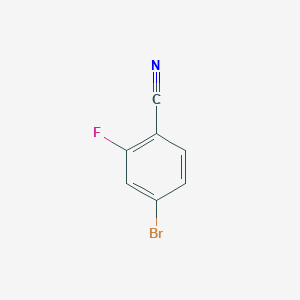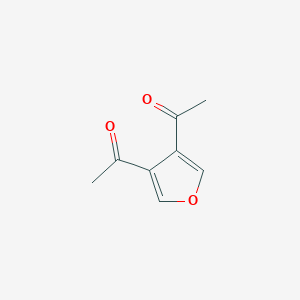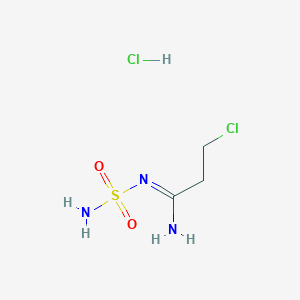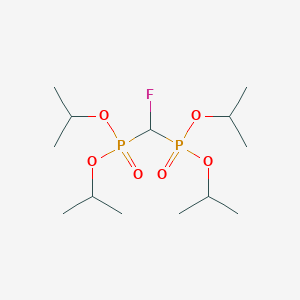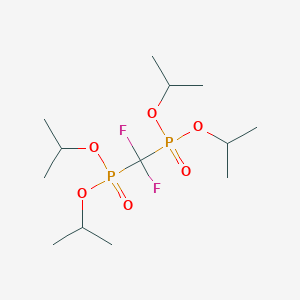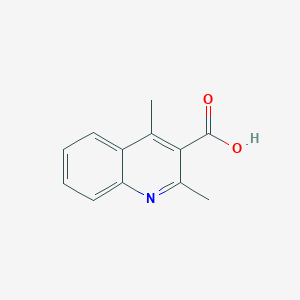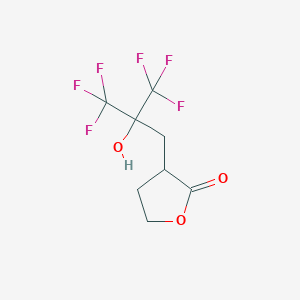
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone, also known as Furafylline, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research for its potent inhibitory effect on cytochrome P450 enzymes.
Wirkmechanismus
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone inhibits CYP1A2 by binding to the heme iron in the active site of the enzyme. This prevents substrate binding and reduces the rate of metabolism. The inhibition is reversible and competitive with respect to the substrate.
Biochemische Und Physiologische Effekte
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has been shown to alter the metabolism of many drugs, including caffeine, theophylline, and tacrine. It can increase the plasma concentration and half-life of these drugs, leading to enhanced therapeutic effects or increased toxicity. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has also been shown to induce the expression of CYP1A2, which can lead to increased metabolism of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for drug discovery and toxicology research due to its potent inhibitory effect on CYP1A2. It can be used to investigate the metabolism and toxicity of many compounds, including drugs, toxins, and carcinogens. However, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone has limitations in terms of its selectivity and specificity for CYP1A2. It can also have off-target effects on other cytochrome P450 enzymes and transporters.
Zukünftige Richtungen
There are several future directions for research on Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone. One area of interest is the development of more selective and specific inhibitors of CYP1A2. Another area is the investigation of the role of CYP1A2 in the metabolism and toxicity of environmental pollutants and dietary compounds. Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can also be used to study the interplay between cytochrome P450 enzymes and drug transporters, which can affect drug disposition and efficacy. Overall, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is a valuable tool for scientific research and has the potential to contribute to the development of new drugs and therapies.
Synthesemethoden
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can be synthesized by reacting 3,3,3-trifluoro-2-trifluoromethylpropene with 2,3-epoxy-4-hydroxybutyrate in the presence of a Lewis acid catalyst. The reaction yields a diastereomeric mixture of furanone products, which can be separated and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone is widely used in scientific research as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of many drugs, toxins, and carcinogens. By inhibiting CYP1A2, Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone can alter the pharmacokinetics and toxicity of these compounds, making it a valuable tool for drug discovery and toxicology research.
Eigenschaften
CAS-Nummer |
101833-16-3 |
|---|---|
Produktname |
Dihydro-3-(2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropyl)-2(3H)-furanone |
Molekularformel |
C8H8F6O3 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
3-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)6(16,8(12,13)14)3-4-1-2-17-5(4)15/h4,16H,1-3H2 |
InChI-Schlüssel |
TZPZWBIXKMCVEB-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Kanonische SMILES |
C1COC(=O)C1CC(C(F)(F)F)(C(F)(F)F)O |
Synonyme |
4,5-Dihydro-3-[2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propyl]-2(3H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



